molecular formula C5H7NO2 B590096 Ethyl Cyanoacetate-2,3-13C2 CAS No. 1329809-26-8

Ethyl Cyanoacetate-2,3-13C2

Cat. No.: B590096
CAS No.: 1329809-26-8
M. Wt: 115.101
InChI Key: ZIUSEGSNTOUIPT-CQDYUVAPSA-N
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Description

Ethyl Cyanoacetate-2,3-13C2 is a labeled compound used in various scientific research applications. It is an isotopically labeled version of ethyl cyanoacetate, where the carbon atoms at positions 2 and 3 are replaced with carbon-13 isotopes. This compound is primarily used in studies involving metabolic pathways, reaction mechanisms, and tracer studies due to its unique isotopic labeling.

Mechanism of Action

Target of Action

Ethyl Cyanoacetate-2,3-13C2 is a versatile synthetic building block used in various chemical reactions . It contains three different reactive centers: a nitrile group, an ester group, and an acidic methylene site . These groups interact with various targets, including other organic compounds, to facilitate a range of chemical reactions.

Mode of Action

The compound’s mode of action primarily involves the Knoevenagel condensation . In this reaction, this compound reacts with aldehydes to form a Knoevenagel condensation product . This product then undergoes cyclization, where the oxygen of a hydroxyl group attacks the cyano- or ester group of the intermediate to yield the corresponding coumarin derivative .

Biochemical Pathways

The Knoevenagel condensation and subsequent cyclization reactions involving this compound affect various biochemical pathways. These reactions lead to the synthesis of a variety of functional and pharmacologically active substances, including coumarin-3-carboxylate ester and 3-cyancoumarin .

Result of Action

The result of this compound’s action is the production of a variety of functional and pharmacologically active substances . These substances have potential applications in various fields, including organic synthesis, pharmaceutical industry, and dye industry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Knoevenagel condensation reaction can be affected by the acid-base properties of the catalyst and the ability of the catalyst to form complexes by hydrogen bonds .

Preparation Methods

Ethyl Cyanoacetate-2,3-13C2 can be synthesized through several methods:

Chemical Reactions Analysis

Ethyl Cyanoacetate-2,3-13C2 undergoes various chemical reactions due to its reactive centers - nitrile, ester, and acidic methylene site:

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium ethoxide, and catalysts like phase transfer catalysts. The major products formed include substituted alkenes, heterocyclic compounds, and other complex organic molecules.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl Cyanoacetate-2,3-13C2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds like:

The isotopic labeling of this compound makes it particularly valuable for research applications involving tracer studies and reaction mechanism elucidation.

Properties

CAS No.

1329809-26-8

Molecular Formula

C5H7NO2

Molecular Weight

115.101

IUPAC Name

ethyl 2-(azanylidynemethyl)acetate

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1

InChI Key

ZIUSEGSNTOUIPT-CQDYUVAPSA-N

SMILES

CCOC(=O)CC#N

Synonyms

2-Cyano-acetic Acid Ethyl Ester-13C2;  (Ethoxycarbonyl)acetonitrile-13C2;  Cyanoacetic Acid Ethyl Ester-13C2;  Cyanoacetic Ester-13C2;  Ethyl 2-Cyanoacetate-13C2;  Malonic Acid Ethyl Ester Nitrile-13C2;  NSC 8844-13C2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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